molecular formula C20H19N3 B4970818 N-benzyl-N',N''-diphenylguanidine

N-benzyl-N',N''-diphenylguanidine

Cat. No. B4970818
M. Wt: 301.4 g/mol
InChI Key: SSKYLJIYQNGXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N',N''-diphenylguanidine (BDG) is a chemical compound that has been extensively studied for its various applications in scientific research. BDG is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound is widely used in the pharmaceutical industry as a reagent for the synthesis of various drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer.

Mechanism of Action

N-benzyl-N',N''-diphenylguanidine is known to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the uptake of dopamine and norepinephrine in the brain. These mechanisms of action suggest that N-benzyl-N',N''-diphenylguanidine may have potential therapeutic applications in the treatment of various diseases, including depression and Parkinson's disease.
Biochemical and Physiological Effects
N-benzyl-N',N''-diphenylguanidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of depression and Parkinson's disease. N-benzyl-N',N''-diphenylguanidine has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases, including cancer.

Advantages and Limitations for Lab Experiments

N-benzyl-N',N''-diphenylguanidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-benzyl-N',N''-diphenylguanidine is also highly soluble in organic solvents, which makes it easy to handle and use in various experimental setups. However, N-benzyl-N',N''-diphenylguanidine has several limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-benzyl-N',N''-diphenylguanidine. One area of research is the potential use of N-benzyl-N',N''-diphenylguanidine in the treatment of various diseases, including cancer, depression, and Parkinson's disease. Another area of research is the development of new synthesis methods for N-benzyl-N',N''-diphenylguanidine that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential toxicity of N-benzyl-N',N''-diphenylguanidine and its long-term effects on human health.

Synthesis Methods

N-benzyl-N',N''-diphenylguanidine can be synthesized using various methods, including the reaction of benzylamine with diphenylcyanamide, followed by reduction with hydrogen gas. Another method involves the reaction of benzylamine with diphenylthiourea, followed by oxidation with hydrogen peroxide. The purity of N-benzyl-N',N''-diphenylguanidine can be improved by recrystallization from solvents such as ethanol or acetone.

Scientific Research Applications

N-benzyl-N',N''-diphenylguanidine has been extensively studied for its various applications in scientific research. It has been used as a reagent in the synthesis of various drugs, including antihistamines, anticonvulsants, and antipsychotics. N-benzyl-N',N''-diphenylguanidine has also been studied for its potential use in the treatment of various diseases, including cancer.

properties

IUPAC Name

2-benzyl-1,3-diphenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKYLJIYQNGXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N',N''-diphenylguanidine

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